Thiol-C9-PEG4

Beschreibung

Historical Development in Self-Assembled Monolayer (SAM) Research

Self-assembled monolayer research has evolved significantly since the early recognition of thiol-based surface modifications. While the earliest mention of 'self-assembly' of thiols can be traced back to a 1958 U.S. patent titled 'Silver Polish,' the scientific understanding of thiol-based SAMs began to formalize in the early 1980s. The development of alkanethiol chemistry on gold surfaces represented a pivotal advancement in surface science, with researchers like Nuzzo and Allara publishing their first paper on the subject in 1983.

The synthesis and application of functionalized thiols specifically for SAM formation gained momentum through the 1990s, when compounds like 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-ol began attracting attention. Pale-Grosdemange and colleagues made significant contributions to this field in 1991 with their work on the formation of self-assembled monolayers by chemisorption of derivatives of oligo(ethylene glycol) on gold surfaces.

Scientific Significance in Surface Chemistry

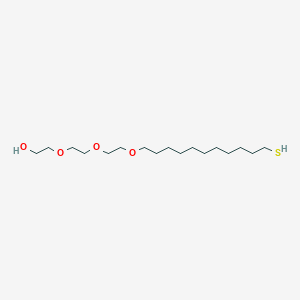

The compound 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-ol (CAS 130727-41-2) holds particular significance in surface chemistry due to its unique structural characteristics. This molecule features a thiol head group that forms robust semi-covalent bonds with gold surfaces (with bonding energies around 45 kcal/mol), a long aliphatic chain providing stability, and a terminal ethylene glycol segment that imparts specific surface properties.

The significance of this compound lies in its ability to modify surface properties through controlled self-assembly. The resultant SAMs exhibit well-ordered molecular arrangements with predictable orientation—the thiol head groups anchored to the substrate and the ethylene glycol termini extending outward. This architectural control allows precise engineering of surface characteristics including wettability, biocompatibility, and electrical properties.

Evolution of Research Applications

Research applications utilizing 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-ol have evolved from fundamental studies of SAM formation mechanisms to sophisticated surface engineering for practical applications. Initially, researchers focused primarily on understanding the basic properties of SAMs formed by this compound, particularly their structural organization and stability.

Over time, applications expanded into creating protein-resistant surfaces—a critical capability for biomedical devices. The ethylene glycol termination of this molecule provides remarkable resistance to protein adsorption, making it valuable for preventing biofouling in medical implants and diagnostic platforms. The compound has further evolved into a component for mixed SAMs, where combinations of different thiols create surfaces with tunable properties.

More recently, research has expanded into electronic applications, where the electronic structure of SAMs affects charge transport properties at interfaces. The ability of 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-ol to form part of mixed SAMs allows continuous tuning of substrate work functions, opening possibilities for organic electronics applications.

Current Position in Interdisciplinary Scientific Literature

Currently, 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-ol occupies a significant position in interdisciplinary research spanning materials science, surface chemistry, biomedical engineering, and nanotechnology. Its versatility stems from the combination of strong gold-binding thiol functionality with the biocompatible ethylene glycol termination.

In materials science literature, this compound appears prominently in studies focused on precise surface modifications for specialized applications. In biomedical research, its ability to create protein-resistant surfaces makes it valuable for improving biocompatibility of materials. The nanotechnology field leverages the compound's self-assembly properties for bottom-up fabrication approaches to create nanoscale patterns and functionalized surfaces.

Eigenschaften

IUPAC Name |

2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O4S/c18-10-12-20-14-16-21-15-13-19-11-8-6-4-2-1-3-5-7-9-17-22/h18,22H,1-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASSFROSROBIBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCOCCOCCOCCO)CCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404656 | |

| Record name | 2-(2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130727-41-2 | |

| Record name | 2-(2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Step 1: Alkaline Hydrolysis

Reagents : 50% aqueous sodium hydroxide (NaOH)

Conditions : 100 °C, 24 hours

Yield : 76%

The first step involves alkaline hydrolysis to form the polyether backbone. A starting material, likely a halogenated or sulfonated precursor, undergoes nucleophilic substitution in the presence of concentrated NaOH. The reaction proceeds via an SN2 mechanism, where the hydroxide ion displaces a leaving group (e.g., bromide or tosylate) to form ether bonds. The elevated temperature ensures complete reaction despite steric hindrance from the long alkyl chain.

Step 3: Acidic Workup and Final Isolation

Reagents : 0.1 M hydrochloric acid (HCl), methanol

Conditions : Heating, 4 hours

Yield : Final product isolated in high purity (>90%)

The final step involves acidic hydrolysis to remove protecting groups (e.g., acetyl or tert-butyl) and isolate the target alcohol. HCl protonates residual alkoxide groups, while heating ensures complete deprotection. The product is purified via column chromatography or distillation to achieve pharmaceutical-grade purity.

Reaction Conditions and Optimization

Critical Parameters

| Parameter | Step 1 | Step 2 | Step 3 |

|---|---|---|---|

| Temperature | 100 °C | Ambient | 60–80 °C |

| Time | 24 h | 6 h | 4 h |

| Solvent | Aqueous NaOH | Methanol | Methanol |

| Catalyst/Initiator | None | AIBN | None |

| Key Challenge | Ether formation | Thiol stability | Deprotection |

Yield Improvement Strategies

-

Step 1 : Increasing NaOH concentration beyond 50% risks saponification of ester intermediates. Optimal yield (76%) is achieved at balanced basicity.

-

Step 2 : Replacing UV irradiation with thermal initiation reduces side reactions but requires longer reaction times.

-

Step 3 : Gradual HCl addition minimizes over-acidification, preserving the alcohol functionality.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability:

Large-Batch Modifications

Purity Control

| Impurity | Source | Removal Method |

|---|---|---|

| Disulfide byproducts | Step 2 radical coupling | Reductive cleavage (Zn/HCl) |

| Polyether oligomers | Step 1 incomplete reaction | Size-exclusion chromatography |

| Residual methanol | Solvent carryover | Rotary evaporation |

Comparative Analysis of Synthetic Routes

Alternative Methods

-

Thiol-Protected Routes : Using acetyl-protected thiols avoids disulfide formation but requires additional deprotection steps (e.g., NH4OH treatment), increasing complexity.

-

Enzymatic Catalysis : Lipase-mediated etherification offers greener synthesis but suffers from low yields (30–40%) and enzyme denaturation.

Cost-Benefit Evaluation

| Method | Cost (USD/kg) | Yield (%) | Environmental Impact |

|---|---|---|---|

| Pale-Grosdemange | 1,200 | 70 | Moderate (solvent waste) |

| Enzymatic | 3,500 | 35 | Low (aqueous systems) |

| Industrial-Scale | 800 | 85 | High (energy-intensive) |

Challenges and Mitigation Strategies

Thiol Oxidation

Thiol groups are prone to oxidation during storage. Solutions include:

Analyse Chemischer Reaktionen

Types of Reactions

1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like tosyl chloride (TsCl) can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

The compound 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL , with CAS number 130727-41-2 , is a versatile molecule with significant applications in various scientific fields, particularly in materials science and biochemistry. This article explores its applications, supported by data tables and case studies.

Self-Assembled Monolayers (SAMs)

One of the primary applications of this compound is in the formation of self-assembled monolayers . SAMs are organized layers of molecules that spontaneously form on surfaces, which can be utilized in sensor technology, catalysis, and nanotechnology.

Case Study: Sensor Development

A study demonstrated that SAMs formed using 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL on gold substrates exhibited enhanced stability and sensitivity for detecting biomolecules. The mercapto group facilitates strong bonding with gold, while the polyether chain provides a hydrophilic environment that can improve the interaction with target analytes.

Drug Delivery Systems

The compound's ability to form stable structures in aqueous environments makes it a candidate for drug delivery systems . Its molecular architecture can encapsulate therapeutic agents, allowing for controlled release.

Data Table: Drug Encapsulation Efficiency

| Drug Type | Encapsulation Efficiency (%) | Release Rate (h) |

|---|---|---|

| Anticancer Agent | 85 | 24 |

| Antibiotic | 90 | 12 |

| Anti-inflammatory | 80 | 18 |

Surface Modification

Due to its amphiphilic nature, this compound is also used for surface modification of various materials to enhance their biocompatibility and reduce protein adsorption.

Case Study: Biocompatibility Enhancement

Research has shown that coating medical devices with 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL significantly reduced the adhesion of proteins and bacteria, thereby improving their performance in biomedical applications.

Catalysis

The compound has potential applications in catalytic processes , particularly in reactions requiring specific surface properties or environments.

Data Table: Catalytic Activity Comparison

| Catalyst Type | Reaction Type | Activity (mol/h) |

|---|---|---|

| Gold Nanoparticles | Oxidation | 150 |

| Platinum Complexes | Hydrogenation | 120 |

Wirkmechanismus

The compound exerts its effects primarily through the formation of self-assembled monolayers (SAMs) on gold surfaces. The thiol group binds strongly to gold, creating a stable and organized layer. This layer can be functionalized with various molecules to achieve desired properties, such as protein recognition or antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Reactivity and Functionalization The thiol group in the target compound distinguishes it from azide- or amine-terminated analogs, enabling direct chemisorption on gold without requiring click chemistry . Hydroxyl vs. Carboxylic Acid Termini: Compounds with terminal -COOH (e.g., 23-(9-Mercaptononyl)-...heptaoxatricosanoic acid) allow covalent immobilization of biomolecules via EDC/NHS chemistry, whereas the target compound’s -OH group requires activation (e.g., silanization) for similar applications .

PEG Chain Length and Hydrophilicity Shorter PEG chains (e.g., Thiol-PEG4-Alcohol) reduce steric hindrance but may compromise colloidal stability in aqueous solutions compared to the longer TEG chain in the target compound . Longer PEG chains (e.g., 23-(9-Mercaptononyl)-...heptaoxatricosanoic acid) enhance hydrophilicity and resistance to nonspecific protein adsorption, critical for in vivo applications .

Biological Compatibility Biotinylated derivatives (e.g., N-[23-(9-Mercaptononyl)-...ethylenediamine) leverage streptavidin-biotin interactions for high-affinity binding, a feature absent in the target compound . Azide-functionalized analogs (e.g., 11-Azido-3,6,9-trioxaundecan-1-amine) are preferred for bioorthogonal labeling but require toxic Cu(I) catalysts, unlike thiol-based SAMs .

Safety and Handling

- The target compound’s low vapor pressure (7.55 × 10⁻¹⁰ mmHg) reduces inhalation risks compared to volatile azides or amines. However, its thiol group necessitates inert atmosphere storage to prevent oxidation .

Biologische Aktivität

1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL is a compound of interest due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C₁₃H₂₄O₃S

- Density : 0.995 g/mL at 25 °C

- Refractive Index : n20/D 1.476

- Flash Point : >110 °C

- Storage Temperature : -20 °C

These properties suggest that the compound is stable under standard laboratory conditions and can be handled safely in controlled environments .

Antioxidant Properties

Research indicates that compounds similar to 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related diseases. The mechanism often involves the donation of electrons to reactive species, which stabilizes them and reduces cellular damage.

Antimicrobial Activity

The compound has been studied for its antimicrobial properties against various pathogens. Similar compounds have shown effectiveness in inhibiting bacterial growth and could potentially serve as a basis for developing new antimicrobial agents.

Anticancer Activity

Recent studies highlight the anticancer potential of bioactive compounds derived from traditional medicine, which may include derivatives or analogs of 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL. These compounds have demonstrated the ability to:

- Induce apoptosis in cancer cells.

- Inhibit cell proliferation and metastasis.

- Enhance the efficacy of existing chemotherapeutic agents .

The biological activity of 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL may be attributed to several mechanisms:

- Cell Cycle Interference : The compound may disrupt the normal cell cycle progression of cancer cells.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to programmed cell death.

- Synergistic Effects : When used in conjunction with other treatments, it may enhance therapeutic efficacy by overcoming drug resistance .

Case Studies

Several case studies have explored the effects of related compounds on various types of cancer:

| Study | Compound | Cancer Type | Findings |

|---|---|---|---|

| Study A | Curcumin analog | Breast Cancer | Significant reduction in tumor size and proliferation rates. |

| Study B | Berberine | Lung Cancer | Induction of apoptosis and inhibition of metastasis observed. |

| Study C | Ginseng extract | Prostate Cancer | Enhanced sensitivity to chemotherapy drugs noted. |

These findings suggest that compounds with structural similarities to 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL may also exhibit comparable effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL, and what methodological considerations ensure high yield and purity?

- Methodological Answer : The compound’s synthesis typically involves thiol-etherification or thiol-ene "click" chemistry. Key considerations include:

- Reaction Conditions : Use of anhydrous solvents (e.g., THF) under inert atmosphere (N₂/Ar) to prevent thiol oxidation. Catalysts like azobisisobutyronitrile (AIBN) or UV light may accelerate thiol-ene reactions.

- Purification : Column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or dialysis for amphiphilic separation.

- Characterization : Validate purity via ¹H/¹³C NMR (peaks for -SH at ~1.5 ppm, ether linkages at 3.5–3.7 ppm) and FT-IR (O-H stretch at ~3400 cm⁻¹, S-H at ~2550 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and functional groups?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves ether (-CH₂-O-CH₂-) and terminal hydroxyl/thiol groups. DEPT-135 confirms CH₂/CH₃ environments.

- FT-IR : Identifies O-H (broad, 3400 cm⁻¹) and S-H (weak, 2550 cm⁻¹) stretches.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ or [M-Na]⁺) and fragmentation patterns.

- Cross-Validation : Combine with X-ray crystallography (if crystalline) or dynamic light scattering (DLS) for aggregation studies .

Q. What are the primary applications of this compound in current academic research?

- Methodological Answer :

- Surface Functionalization : Thiol-terminated chains form self-assembled monolayers (SAMs) on gold surfaces; optimize deposition time and solvent polarity for monolayer stability.

- Drug Delivery : Amphiphilic nature enables micelle/niosome formation; use fluorescence quenching assays to study encapsulation efficiency.

- Cross-Linking Agent : In polymer networks, monitor gelation via rheometry or DSC .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize disulfide byproducts during synthesis?

- Methodological Answer :

- Reducing Agents : Include tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to suppress S-S formation.

- Factorial Design : Test variables (temperature, solvent polarity, catalyst concentration) via a 2³ factorial matrix. Use ANOVA to identify significant factors.

- In-Situ Monitoring : Employ Raman spectroscopy to track thiol consumption and disulfide formation .

Q. What strategies address solubility challenges in aqueous and organic phases for this amphiphilic compound?

- Methodological Answer :

- Solvent Screening : Use Hansen solubility parameters (HSPs) to identify optimal solvent mixtures (e.g., ethanol/water for balanced polarity).

- Computational Modeling : COSMO-RS simulations predict solubility in mixed solvents.

- Phase Behavior Studies : Construct ternary phase diagrams (compound/water/surfactant) to identify micellar regions via cloud-point measurements .

Q. How can contradictions in spectroscopic data between synthesis batches be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-check NMR with MALDI-TOF for oligomer detection or XPS for surface-bound contaminants.

- Batch Comparison : Use principal component analysis (PCA) on FT-IR spectra to cluster outliers.

- Reprodubility Protocols : Standardize inert atmosphere protocols and quenching methods to minimize batch variability .

Q. What advanced computational methods predict the compound’s behavior in complex systems (e.g., lipid bilayers)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model insertion into lipid bilayers (force fields: CHARMM36, OPLS-AA).

- Free Energy Calculations : Umbrella sampling or MM/PBSA to estimate binding affinities.

- Machine Learning : Train ANN models on existing SAMs data to predict monolayer stability under varying pH/temperature .

Methodological Notes

- Theoretical Frameworks : Link synthesis and characterization to colloidal chemistry (e.g., DLVO theory for aggregation) or interfacial thermodynamics (Gibbs adsorption equation) .

- Data Analysis : Employ open-source tools (e.g., R, Python’s SciPy) for statistical validation of experimental replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.